4-Pyrimidineacetamide, 6-(hexahydro-1H-azepinyl)-N-hydroxy-2-(3,4,5-trimethoxyphenyl)-
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Overview
Description
2-(6-(Azepan-1-yl)-2-(3,4,5-trimethoxyphenyl)pyrimidin-4-yl)-N-hydroxyacetamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-(Azepan-1-yl)-2-(3,4,5-trimethoxyphenyl)pyrimidin-4-yl)-N-hydroxyacetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the azepane ring: This step involves the nucleophilic substitution of a halogenated pyrimidine derivative with azepane.
Attachment of the trimethoxyphenyl group: This can be done via a Friedel-Crafts alkylation reaction.
Formation of the N-hydroxyacetamide group: This step involves the reaction of the intermediate compound with hydroxylamine and acetic anhydride.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis using optimized reaction conditions, catalysts, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, nucleophiles like amines or thiols.
Major Products Formed
The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(6-(Azepan-1-yl)-2-(3,4,5-trimethoxyphenyl)pyrimidin-4-yl)-N-hydroxyacetamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound might inhibit or activate these targets, leading to a cascade of biochemical events. Detailed studies would be required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(6-(Piperidin-1-yl)-2-(3,4,5-trimethoxyphenyl)pyrimidin-4-yl)-N-hydroxyacetamide
- 2-(6-(Morpholin-1-yl)-2-(3,4,5-trimethoxyphenyl)pyrimidin-4-yl)-N-hydroxyacetamide
Uniqueness
The uniqueness of 2-(6-(Azepan-1-yl)-2-(3,4,5-trimethoxyphenyl)pyrimidin-4-yl)-N-hydroxyacetamide lies in its specific structural features, such as the azepane ring and the trimethoxyphenyl group, which might confer distinct biological activities and chemical properties compared to similar compounds.
Properties
CAS No. |
42055-69-6 |
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Molecular Formula |
C21H28N4O5 |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
2-[6-(azepan-1-yl)-2-(3,4,5-trimethoxyphenyl)pyrimidin-4-yl]-N-hydroxyacetamide |
InChI |
InChI=1S/C21H28N4O5/c1-28-16-10-14(11-17(29-2)20(16)30-3)21-22-15(13-19(26)24-27)12-18(23-21)25-8-6-4-5-7-9-25/h10-12,27H,4-9,13H2,1-3H3,(H,24,26) |
InChI Key |
ROYLSJONFLHCRR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC(=CC(=N2)N3CCCCCC3)CC(=O)NO |
Origin of Product |
United States |
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